2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure that includes a pyridotriazine core, a tert-butylbenzyl group, and a sulfanyl linkage, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridotriazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridotriazine ring system.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.
Addition of the tert-Butylbenzyl Group: This step involves the alkylation of the sulfanyl group with 4-(tert-butyl)benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridotriazine core or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridotriazine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine
In biological and medicinal research, 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects depends on its interaction with molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The sulfanyl group and pyridotriazine core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- **2-{[4-(tert-butyl)benzyl]sulfanyl}-9-ethyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- **2-{[4-(tert-butyl)benzyl]sulfanyl}-9-phenyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-6-5-11-22-16(13)20-17(21-18(22)23)24-12-14-7-9-15(10-8-14)19(2,3)4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXXBGIOGZAQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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